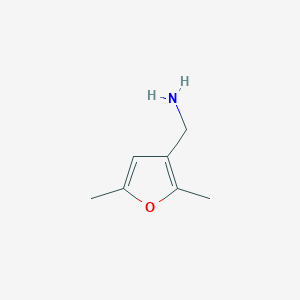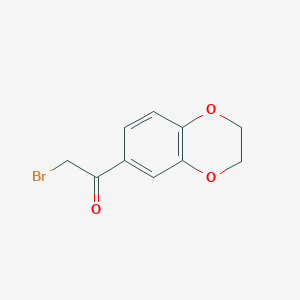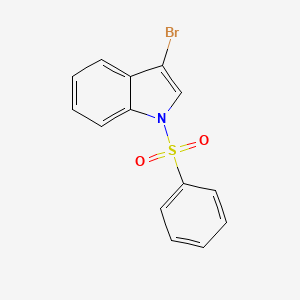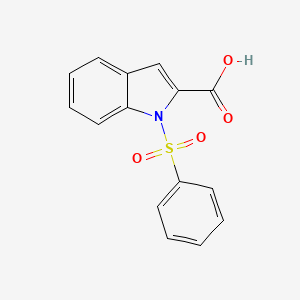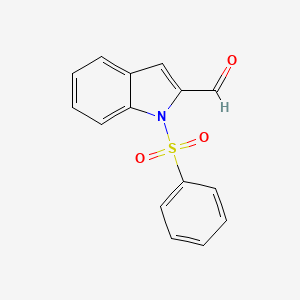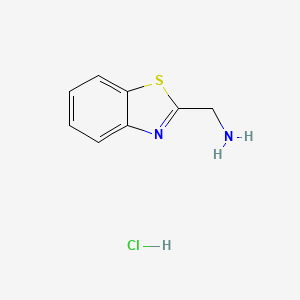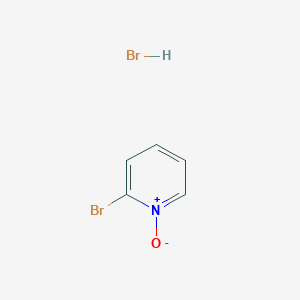
2-Bromopyridin-N-oxid-Hydrobromid
Übersicht
Beschreibung
2-Bromopyridine N-oxide hydrobromide is a chemical compound with the molecular formula C5H4BrNO · HBr and a molecular weight of 254.91 g/mol . It is a derivative of pyridine, where the nitrogen atom is oxidized to an N-oxide and the compound is further brominated at the 2-position. This compound is typically found in the form of chunks and has a melting point of 145-147°C .
Wissenschaftliche Forschungsanwendungen
2-Bromopyridine N-oxide hydrobromide is utilized in various scientific research applications:
Medicine: It is involved in the synthesis of pharmaceutical intermediates and active compounds.
Industry: The compound is used in the production of specialty chemicals and advanced materials.
Wirkmechanismus
Target of Action
2-Bromopyridine N-oxide Hydrobromide is a useful reagent for the hydroboration-Suzuki cross coupling of unsaturated amino acids . This suggests that the compound’s primary targets are unsaturated amino acids. These amino acids play crucial roles in protein synthesis and function, serving as the building blocks of proteins.
Mode of Action
The compound interacts with its targets (unsaturated amino acids) through a process known as hydroboration-Suzuki cross coupling . This is a type of chemical reaction where a boron compound and a halide compound are coupled together. In this case, the 2-Bromopyridine N-oxide Hydrobromide acts as the halide compound.
Biochemical Pathways
The hydroboration-Suzuki cross coupling process affects the biochemical pathways related to protein synthesis and function. By interacting with unsaturated amino acids, the compound can influence the structure and function of proteins, potentially leading to changes in cellular processes and functions .
Result of Action
The molecular and cellular effects of 2-Bromopyridine N-oxide Hydrobromide’s action would depend on the specific proteins affected by the compound’s interaction with unsaturated amino acids. By influencing protein structure and function, the compound could potentially affect a wide range of cellular processes .
Biochemische Analyse
Biochemical Properties
2-Bromopyridine N-oxide hydrobromide plays a significant role in various biochemical reactions. It is known to interact with enzymes, proteins, and other biomolecules, facilitating reactions such as hydroboration-Suzuki cross-coupling of unsaturated amino acids . This compound can act as a reagent in the synthesis of derivatives of natural products like pyrimine . The interactions between 2-Bromopyridine N-oxide hydrobromide and biomolecules are primarily based on its ability to form stable complexes and participate in nucleophilic substitution reactions.
Cellular Effects
The effects of 2-Bromopyridine N-oxide hydrobromide on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to cause respiratory tract irritation and gastrointestinal irritation when ingested . These effects suggest that 2-Bromopyridine N-oxide hydrobromide can alter cellular homeostasis and metabolic processes, potentially leading to changes in cell viability and function.
Molecular Mechanism
At the molecular level, 2-Bromopyridine N-oxide hydrobromide exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It can form complexes with pyridine-N-oxide and borane, which are biologically significant . Additionally, it can undergo oxidation to form N-oxide derivatives, which can further participate in substitution reactions . These molecular interactions highlight the compound’s versatility and its potential to modulate biochemical pathways.
Temporal Effects in Laboratory Settings
The stability and degradation of 2-Bromopyridine N-oxide hydrobromide over time in laboratory settings are crucial for its application in research. The compound is stable at room temperature and has a melting point of 145-147°C . Its long-term effects on cellular function have not been extensively studied. It is essential to monitor the compound’s stability and potential degradation products to ensure accurate and reproducible results in biochemical experiments.
Dosage Effects in Animal Models
The effects of 2-Bromopyridine N-oxide hydrobromide vary with different dosages in animal models. At lower doses, it may exhibit minimal toxicity, while higher doses can lead to adverse effects such as skin and eye irritation . It is important to determine the threshold levels for toxicity and therapeutic efficacy to optimize its use in biochemical research and potential therapeutic applications.
Metabolic Pathways
2-Bromopyridine N-oxide hydrobromide is involved in various metabolic pathways, including oxidation and substitution reactions. It interacts with enzymes and cofactors that facilitate these reactions, leading to the formation of N-oxide derivatives . These metabolic pathways are essential for understanding the compound’s role in biochemical processes and its potential impact on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of 2-Bromopyridine N-oxide hydrobromide within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s localization and accumulation can affect its activity and function in biochemical reactions . Understanding these transport mechanisms is crucial for optimizing its use in research and therapeutic applications.
Subcellular Localization
The subcellular localization of 2-Bromopyridine N-oxide hydrobromide is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can influence the compound’s activity and function, as well as its interactions with other biomolecules
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Bromopyridine N-oxide hydrobromide can be synthesized through the oxidation of 2-bromopyridine using a suitable peracid, followed by the addition of hydrobromic acid . The general synthetic route involves:
Oxidation: 2-Bromopyridine is oxidized to 2-bromopyridine N-oxide using a peracid such as m-chloroperbenzoic acid.
Addition of Hydrobromic Acid: The resulting 2-bromopyridine N-oxide is then treated with hydrobromic acid to form 2-bromopyridine N-oxide hydrobromide.
Industrial Production Methods
In industrial settings, the production of 2-bromopyridine N-oxide hydrobromide involves the controlled addition of 2-aminopyridine to hydrobromic acid under cooling conditions, followed by bromination with liquid bromine . The reaction temperature is maintained below -5°C to ensure the stability of the intermediate compounds.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromopyridine N-oxide hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the N-oxide back to the parent pyridine.
Substitution: The bromine atom at the 2-position can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Peracids such as m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Further oxidized derivatives of pyridine.
Reduction: 2-Bromopyridine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloropyridine: Similar to 2-bromopyridine but with a chlorine atom instead of bromine.
3-Bromopyridine: An isomer with the bromine atom at the 3-position.
2-Aminopyridine: The precursor used in the industrial synthesis of 2-bromopyridine N-oxide hydrobromide.
Uniqueness
2-Bromopyridine N-oxide hydrobromide is unique due to the presence of both the N-oxide and bromine functional groups, which provide distinct reactivity patterns. This dual functionality allows for a wide range of chemical transformations, making it a versatile reagent in organic synthesis.
Eigenschaften
IUPAC Name |
2-bromo-1-oxidopyridin-1-ium;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO.BrH/c6-5-3-1-2-4-7(5)8;/h1-4H;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKUDDLJCRIFJLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C(=C1)Br)[O-].Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60369120 | |
| Record name | 2-Bromopyridine N-oxide hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
206860-49-3 | |
| Record name | 2-Bromopyridine N-oxide hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromopyridine N-oxide hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


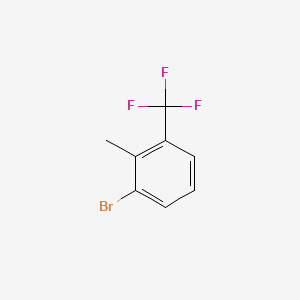
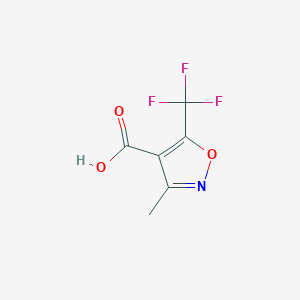


![1-Benzyl-3-bromo-1-azoniatricyclo[2.2.1.0(2,6)]heptanebromide](/img/structure/B1272937.png)
